3-amino-N-(2,3-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]quinoline carboxamide family, characterized by a bicyclic thienoquinoline core fused with a tetrahydroquinoline system. Key structural features include:
- 4-(thiophen-2-yl) substituent: Introduces a sulfur-containing heterocycle, influencing electronic properties and binding affinity.
Its synthesis likely follows established protocols for thienoquinoline derivatives, involving cyclization of precursor carbonitriles with substituted acetamides under alkaline conditions .
Properties
IUPAC Name |
3-amino-N-(2,3-dimethylphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2/c1-13-7-5-10-16(14(13)2)26-23(28)22-21(25)20-19(18-11-6-12-29-18)15-8-3-4-9-17(15)27-24(20)30-22/h5-7,10-12H,3-4,8-9,25H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOXROIMZMOKBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,3-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Thiophene Ring Introduction: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene.
Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Carboxamide Formation: The carboxamide group can be formed by reacting the amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2,3-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acetonitrile, base (e.g., sodium hydroxide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-amino-N-(2,3-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 3-amino-N-(2,3-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to analogs with variations in the 4-position substituent, carboxamide group, and core structure. Key distinctions in structure, synthesis, and activity are summarized below:
Table 1: Structural and Functional Comparison of Thieno[2,3-b]quinoline Derivatives
Key Observations:
4-Position Substituent: Thiophen-2-yl (target compound) vs. Trifluoromethyl (626227-84-7): Electron-withdrawing effects increase metabolic stability and lipophilicity .
Carboxamide Substituent :
- 2,3-Dimethylphenyl (target) vs. 4-chlorophenyl (KuSaSch105): Dimethyl groups increase steric hindrance, possibly reducing off-target interactions but lowering solubility .
- 4-Methoxybenzyl (445269-14-7): Methoxy groups improve aqueous solubility via hydrogen bonding .
Biological Activity :
- Antiplasmodial activity in KuSaSch105 correlates with electron-deficient aryl groups (e.g., 4-chlorophenyl) .
- Cytotoxicity in Compound 1 (3-chloro-2-methylphenyl) suggests halogenated substituents enhance apoptosis induction in cancer cells .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) : Chloro and trifluoromethyl substituents enhance antiplasmodial and cytotoxic activities by stabilizing charge-transfer interactions .
- Steric Effects : Bulky 2,3-dimethylphenyl groups may limit binding to certain enzymatic pockets but improve selectivity .
- Heterocyclic Diversity : Thiophene and furan at the 4-position offer distinct electronic profiles, with thiophene’s sulfur atom enabling unique binding modes .
Q & A
Q. Basic
- NMR Spectroscopy : and NMR to confirm substituent positions and aromaticity (e.g., δ 2.95 ppm for methyl groups, δ 7.29 ppm for thiophene protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H] matching theoretical values within 1 ppm error) .
- X-ray Crystallography : Resolves 3D conformation (e.g., CCDC references for analogous compounds) .
How can computational modeling predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking : Software like AutoDock or Schrödinger Suite models binding to targets (e.g., kinases or GPCRs). Validate using crystallographic data from related structures .
- Molecular Dynamics (MD) : Simulates stability of ligand-target complexes in physiological conditions (e.g., 100-ns simulations to assess hydrogen bonding with active-site residues) .
- QSAR Studies : Correlate structural features (e.g., thiophene electronegativity) with activity trends observed in analogs .
What strategies resolve contradictions in reported biological activity data across studies?
Q. Advanced
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time (e.g., discrepancies in IC values due to varying MTT assay protocols) .
- Metabolic Stability Testing : Evaluate compound degradation in assay media (e.g., LC-MS to detect hydrolyzed byproducts) .
- Orthogonal Assays : Confirm activity using alternate methods (e.g., Western blotting alongside cell viability assays) .
How can the synthetic route be optimized for higher yield and scalability?
Q. Advanced
- Solvent Screening : Replace ethanol with DMF or THF to improve solubility of hydrophobic intermediates .
- Catalyst Optimization : Use PdCl(PPh) instead of Pd(OAc) for Suzuki-Miyaura coupling to enhance efficiency .
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to reduce batch variability .
What biological activities have been reported for this compound or its analogs?
Q. Basic
- Antimicrobial Activity : Inhibition of Proteus vulgaris and Pseudomonas aeruginosa (MIC = 32–64 µg/mL) via disruption of membrane integrity .
- Anticancer Potential : Moderate cytotoxicity against HeLa cells (IC ~ 25 µM) linked to apoptosis induction .
- Enzyme Modulation : Inhibition of aldehyde oxidase, a metabolic enzyme, at nanomolar concentrations .
What is the role of the thiophen-2-yl moiety in the compound’s bioactivity?
Q. Advanced
- Electron-Donating Effects : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., quinoline-dependent kinases) .
- Conformational Rigidity : Restricts rotation of the tetrahydrothienoquinoline core, improving target binding affinity .
- Metabolic Resistance : Thiophene’s sulfur atom reduces oxidative degradation by cytochrome P450 enzymes compared to phenyl analogs .
What methods are recommended for purifying intermediates during synthesis?
Q. Basic
- Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar intermediates .
- Recrystallization : Optimize solvent pairs (e.g., DCM/methanol) based on solubility profiles .
- HPLC : Apply reverse-phase C18 columns for chiral resolution of stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
